
(R)-Carbamato de metil(piperidin-3-IL)terc-butilo
Descripción general
Descripción
®-Tert-butyl methyl(piperidin-3-YL)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Aplicaciones Científicas De Investigación
®-Tert-butyl methyl(piperidin-3-YL)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl methyl(piperidin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with ®-3-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl methyl(piperidin-3-YL)carbamate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-butyl methyl(piperidin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent under mild heating conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Substituted piperidine derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of ®-Tert-butyl methyl(piperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The piperidine ring plays a crucial role in binding to the active site of the target molecule, while the carbamate group enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Methyl piperidine carboxylate hydrochloride
- (S)-Ethyl piperidine-3-carboxylate
- (S)-1-Boc-piperidine-3-carboxylic acid
Uniqueness
®-Tert-butyl methyl(piperidin-3-YL)carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and carbamate groups. These structural features confer distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651733 | |
| Record name | tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309962-67-2 | |
| Record name | tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
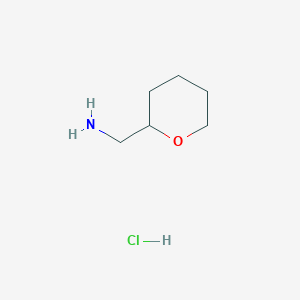
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
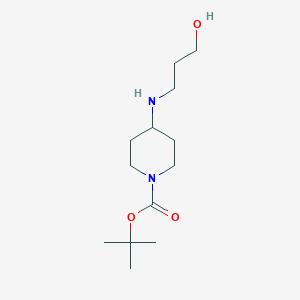

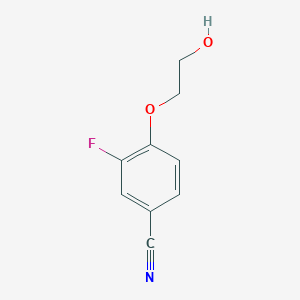
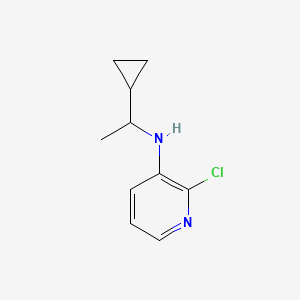
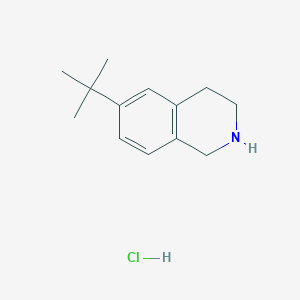


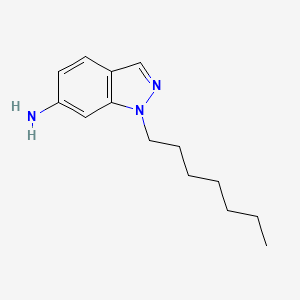
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
